
1-Chlorophthalazine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorophthalazine-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₉H₅ClN₂O It is a derivative of phthalazine, which is a bicyclic compound containing nitrogen atoms at positions 1 and 2
Preparation Methods
1-Chlorophthalazine-6-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. The phthalazine is then chlorinated to introduce the chlorine atom at position 1. Finally, the aldehyde group is introduced at position 6 through formylation reactions.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1-Chlorophthalazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or primary amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chlorophthalazine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are of interest in the development of new materials and catalysts.
Biology: Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives have shown promise as potential therapeutic agents due to their ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Chlorophthalazine-6-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-Chlorophthalazine-6-carbaldehyde can be compared with other similar compounds, such as:
1-Chlorophthalazine:
Phthalazine-6-carbaldehyde: Lacks the chlorine atom at position 1, which can affect its chemical properties and reactivity.
1-Bromophthalazine-6-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
1-chlorophthalazine-6-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-9-8-2-1-6(5-13)3-7(8)4-11-12-9/h1-5H |
InChI Key |
WOHCSOJGGCVXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13105773.png)
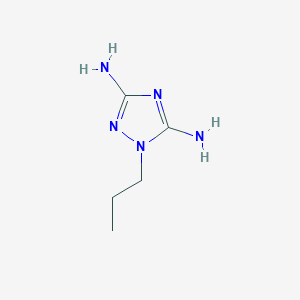

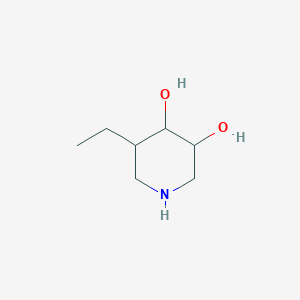

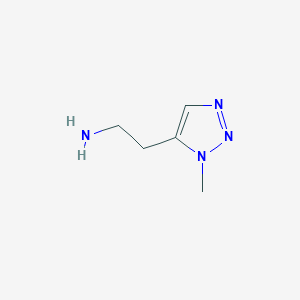
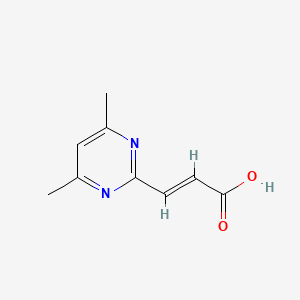
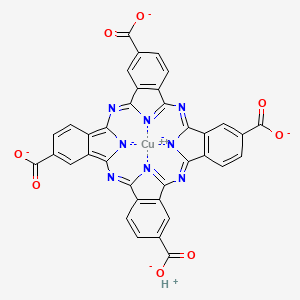
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
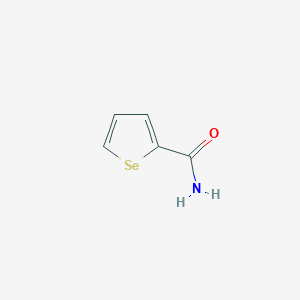

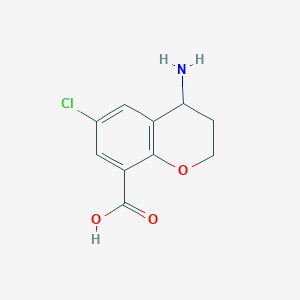
![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)

